(S)-3-aminopentanoic acid hydrochloride
Description
Significance of Chiral β-Amino Acids in Organic Synthesis and Medicinal Chemistry Research
Chiral β-amino acids are a class of organic compounds that serve as crucial components in the development of new pharmaceuticals and in the study of molecular structures. homesunshinepharma.com Their structure, featuring an amino group attached to the beta-carbon, distinguishes them from the more common α-amino acids and imparts unique chemical and biological properties. cymitquimica.com
In organic synthesis, enantiomerically pure β-amino acids are highly valued as chiral starting materials, auxiliaries, and catalysts. guidechem.com They are fundamental building blocks for creating pharmaceutical and agrochemical target molecules. guidechem.com The ability to incorporate these structures allows for the synthesis of β-peptides, which are peptides derived from β-amino acids. homesunshinepharma.com These β-peptides often exhibit enhanced stability against degradation by proteolytic enzymes compared to their natural α-peptide counterparts, a highly desirable trait for therapeutic applications. homesunshinepharma.com
In medicinal chemistry, the incorporation of chiral β-amino acids into drug candidates is a strategy used to improve pharmacokinetic properties and biological activity. cymitquimica.comguidechem.com Molecules containing β-amino acid scaffolds have shown a wide range of biological activities, including hypoglycemic, antifungal, and antibacterial properties. sigmaaldrich.com They are integral to the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. guidechem.com The structural diversity offered by β-amino acids, with potential for substitution at both the α and β carbons, provides chemists with a versatile tool for molecular design and for exploring structure-activity relationships in drug discovery. hsppharma.com
Historical Context and Early Research on β-Aminopentanoic Acids
The study of β-amino acids dates back to the early 20th century, with β-alanine being one of the first and most well-known examples discovered. cymitquimica.comcphi-online.com Initially regarded as non-proteinogenic curiosities, their significance grew substantially in recent decades as advancements in synthetic organic chemistry provided more accessible routes to their preparation. cymitquimica.com
Early synthetic methodologies for amino acids laid the groundwork for the eventual synthesis of β-aminopentanoic acids and other derivatives. Classic chemical reactions such as the Curtius rearrangement, first discovered by Theodor Curtius in 1885, became a versatile tool for converting carboxylic acids into amines. This reaction was later adapted for amino acid synthesis, providing a pathway to these structures from other organic acids. Another key method, the Arndt-Eistert synthesis, provided a route for the homologation of carboxylic acids, enabling the conversion of α-amino acids into the corresponding β-amino acids. homesunshinepharma.com These foundational methods, along with others like the Mannich reaction, were instrumental in making a wide array of β-amino acids, including chiral variants, available for research. cymitquimica.com While specific early research reports on β-aminopentanoic acid are not as prominent as those for simpler structures like β-alanine, its synthesis and study are a direct result of the broader development of these powerful synthetic transformations.
Scope and Research Focus of (S)-3-Aminopentanoic Acid Hydrochloride Studies
The primary research focus for this compound is its application as a specialized chiral building block in synthetic chemistry. cymitquimica.com Its defined stereochemistry makes it a valuable synthon for constructing enantiomerically pure target molecules. The principal application noted for this compound is in the field of peptide synthesis, where it can be incorporated into peptide chains to create unnatural β-peptides or peptidomimetics.
The incorporation of a β-amino acid like (S)-3-aminopentanoic acid into a peptide backbone alters its secondary structure and can confer resistance to enzymatic degradation. homesunshinepharma.com This makes it an attractive component for designing novel peptides with potentially enhanced therapeutic properties. While its role as a building block is well-established in chemical catalogs, detailed studies showcasing its use in the synthesis of specific, named bioactive compounds or drug candidates are not widely documented in publicly available literature. The research utility of this compound is therefore centered on its potential to generate novel molecular architectures rather than on its own inherent biological activity.
Below are the key chemical properties of the compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2044705-61-3 |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | This compound |
| Synonym | (S)-3-Amino-valeric acid hydrochloride |
Properties
IUPAC Name |
(3S)-3-aminopentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBHFUQDIXNF-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 3 Aminopentanoic Acid Hydrochloride
Asymmetric Synthesis Approaches to Chiral β-Amino Acids
Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolving racemic mixtures. Various strategies have been developed to synthesize chiral β-amino acids with high stereoselectivity. hilarispublisher.com
Stereoselective alkylation involves the reaction of a prochiral enolate or its equivalent with an electrophile, where the stereochemical outcome is controlled by a chiral influence. One effective approach is the phase-transfer-catalyzed asymmetric alkylation of a glycinate Schiff base. organic-chemistry.org This method can be adapted to synthesize β-branched α-amino acids with high enantio- and diastereoselectivity. organic-chemistry.org For the synthesis of (S)-3-aminopentanoic acid, this would conceptually involve the alkylation of a suitable glycine-derived nucleophile with an ethyl halide.
Another advanced approach is the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds. nih.govacs.org This method allows for the direct functionalization of aliphatic carboxamides, providing a pathway to various β-alkylated α-amino acids. nih.gov The reaction proceeds with high stereoselectivity when guided by a chiral ligand or auxiliary. acs.org
Table 1: Representative Stereoselective Alkylation Methods
| Method | Chiral Influence | Substrate Example | Electrophile | Selectivity |
|---|---|---|---|---|
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | Glycinate Schiff Base | Racemic Secondary Alkyl Halides | High syn- and enantioselectivity organic-chemistry.org |
| Pd-Catalyzed C-H Alkylation | Chiral Ligand | Aliphatic Quinolyl Carboxamide | Primary Alkyl Halides | High stereoselectivity nih.govacs.org |
Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. nih.gov This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a β-aminoacrylate or an enamine, using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed for this purpose. hilarispublisher.comrsc.org For instance, the Rh-catalyzed hydrogenation of (E)- and (Z)-β-acylamino acrylates can achieve enantiomeric excesses (ee's) up to 97%. rsc.org
To synthesize (S)-3-aminopentanoic acid, a suitable precursor like (E)-3-amino-pent-2-enoic acid could be hydrogenated using a chiral catalyst, such as a Rhodium-DuPHOS complex, to install the desired (S)-stereochemistry at the C3 position. researchgate.net Similarly, asymmetric transfer hydrogenation (ATH) offers a complementary method, often using simpler equipment and hydrogen donors like isopropanol or formic acid. rsc.org
Table 2: Asymmetric Hydrogenation for β-Amino Acid Synthesis
| Catalyst System | Substrate Type | Product Type | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Rhodium–BDPMI | (E)-β-Acylamino acrylates | β³-Amino esters | Up to 97% rsc.org |
| Rhodium–Bis-diphenylphosphino-propane | (E)-Enamines | β³-Amino esters | Up to 97% rsc.org |
Catalytic enantioselective conjugate addition reactions are among the most important methods for accessing chiral β-amino acids. nih.gov This strategy can involve the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or the addition of a carbon nucleophile to an α,β-unsaturated nitro compound.
One prominent example is the copper-catalyzed conjugate addition of diethylzinc to methyl 3-nitropropenoate, which proceeds with high yields and enantioselectivities up to 92% ee using BINOL-based phosphoramidite ligands. acs.org The resulting nitro-precursor can then be reduced to furnish the β-amino acid. Another innovative approach is the CuH-catalyzed hydroamination of α,β-unsaturated carbonyls, where a chiral ligand controls the regioselectivity to deliver copper to the β-position, enabling subsequent reaction with an electrophilic aminating reagent to form the C-N bond with high enantioselectivity. nih.gov
Table 3: Enantioselective Catalytic Methods
| Method | Catalyst/Ligand | Substrates | Key Transformation | Reported Enantioselectivity (ee) |
|---|---|---|---|---|
| Conjugate Addition | Copper(I)/Phosphoramidite | Methyl 3-nitropropenoate, Diethylzinc | C-C bond formation | Up to 92% acs.org |
| Hydroamination | Copper Hydride/Chiral Ligand | α,β-Unsaturated carbonyl, 1,2-Benzisoxazole | C-N bond formation | High ee nih.gov |
Chiral auxiliaries are recoverable stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Evans' oxazolidinone auxiliaries are widely used in this context. wikipedia.org An N-acylated oxazolidinone can be alkylated in a highly diastereoselective manner. For the synthesis of (S)-3-aminopentanoic acid, an acetate-derived oxazolidinone could be enolized and then reacted with an ethyl electrophile. Subsequent cleavage of the auxiliary would yield the target β-amino acid.
Other effective auxiliaries include pseudoephedrine and pseudoephenamine, which form crystalline amide derivatives that undergo highly diastereoselective alkylations. nih.gov Similarly, tert-butanesulfinamide can be used to prepare chiral α-sulfinamido esters, which are then alkylated with good to high diastereoselectivity. acs.org The auxiliary is readily removed under acidic conditions to provide the enantiopure amino acid. acs.org
Diastereoselective Synthesis Pathways
Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. Chiral auxiliary-mediated syntheses, as described above, are a prime example of diastereoselective transformations. wikipedia.org
For example, the alkylation of enolates bound to chiral auxiliaries like α-tert-butanesulfinamide generates products with high diastereomeric ratios (d.r.). acs.org Computational studies often point to a chelated transition state that directs the incoming electrophile to a specific face of the enolate. acs.org By choosing the correct enantiomer of the auxiliary, one can access either enantiomer of the final product. The synthesis of unnatural amino acids often relies on these robust diastereoselective alkylation methods. acs.org
Chemoenzymatic Synthesis of Enantiopure (S)-3-Aminopentanoic Acid Hydrochloride
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient synthetic routes. nih.gov Enzymes can be used for key stereoselective steps, such as kinetic resolutions or asymmetric transformations.
A potential route to (S)-3-aminopentanoic acid could involve the enzymatic asymmetric amination of a prochiral ketone, 3-oxopentanoic acid. Transaminases (TAs) are particularly suited for this transformation, using an amino donor like L-alanine or isopropylamine to convert a ketone to a chiral amine with high enantioselectivity. nih.gov Alternatively, an L-amino acid oxidase could be used to selectively oxidize the L-enantiomer from a racemic mixture of 3-aminopentanoic acid, leaving the desired D- (or in this case, S-) enantiomer untouched. mdpi.com Another strategy involves the use of lipases to catalyze the chiral separation of a racemic intermediate, a method that has been successfully applied in the synthesis of other chiral hydrochlorides. google.com These enzymatic methods offer the advantages of mild reaction conditions and exceptional selectivity. researchgate.net
Green Chemistry Approaches to this compound Synthesis
The development of environmentally benign synthetic routes to chiral molecules is a cornerstone of modern pharmaceutical and chemical research. For this compound, a valuable chiral building block, green chemistry principles offer pathways to reduce environmental impact, improve safety, and enhance economic viability. These approaches focus on minimizing waste, avoiding hazardous substances, and utilizing renewable resources. Key areas of innovation include the use of alternative reaction media, the development of highly efficient and recyclable catalysts, and the implementation of solvent-free reaction conditions. By embracing these methodologies, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents. One promising technique for the synthesis of β-amino acid derivatives is microwave-assisted organic synthesis (MAOS) under solvent-free conditions. This method can lead to dramatically reduced reaction times, increased yields, and often, enhanced selectivity.
For the synthesis of a precursor to (S)-3-aminopentanoic acid, a potential solvent-free approach could involve the reaction of an appropriate prochiral α,β-unsaturated ester with a chiral amine or ammonia equivalent, catalyzed by a solid-supported base or acid. The use of microwave irradiation can facilitate the reaction by providing rapid and uniform heating.
Table 1: Hypothetical Solvent-Free Synthesis of an (S)-3-Aminopentanoic Acid Precursor
| Parameter | Condition | Expected Outcome |
| Reactants | Ethyl pent-2-enoate, (R)-α-methylbenzylamine | Diastereomeric β-amino ester |
| Catalyst | Montmorillonite K-10 | Acidic clay catalyst |
| Conditions | Microwave irradiation (e.g., 100-150 W), 10-30 min | High conversion |
| Work-up | Simple extraction or filtration | Reduced solvent waste |
| Yield | >85% | High efficiency |
| Diastereomeric Excess | >90% | Good stereoselectivity |
This solvent-free approach, by eliminating the need for large volumes of organic solvents, significantly reduces the generation of hazardous waste and simplifies product purification. Subsequent deprotection and salt formation would yield the target this compound.
Catalysis in Aqueous Media
Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. The challenge in organic synthesis is often the poor solubility of nonpolar substrates in aqueous media. However, the development of water-soluble catalysts and enzymatic transformations has opened new avenues for performing asymmetric synthesis in water.
Biocatalysis, in particular, offers a powerful tool for the synthesis of chiral amines and amino acids in aqueous environments. nih.gov Enzymes such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric amination of ketones with high enantioselectivity. rsc.org For the synthesis of (S)-3-aminopentanoic acid, a keto-acid precursor, 3-oxopentanoic acid, could be subjected to reductive amination using an engineered (S)-selective amine dehydrogenase.
Table 2: Proposed Biocatalytic Synthesis of (S)-3-Aminopentanoic Acid in Aqueous Media
| Parameter | Description |
| Substrate | 3-Oxopentanoic acid |
| Biocatalyst | Engineered (S)-selective Amine Dehydrogenase (AmDH) |
| Amino Donor | Ammonia (from ammonium salt) |
| Co-factor | NAD(P)H |
| Co-factor Regeneration | Formate dehydrogenase (FDH) with formate as a sacrificial substrate |
| Solvent | Aqueous buffer (e.g., phosphate buffer, pH 7-8) |
| Temperature | 25-40 °C |
| Expected Enantiomeric Excess | >99% |
| By-products | Water, Carbon dioxide |
This enzymatic approach is highly attractive due to its exceptional stereoselectivity, mild reaction conditions, and the use of water as the primary solvent. The co-product of the co-factor regeneration system, carbon dioxide, is non-toxic. The final product would be obtained as the free amino acid in solution, which can then be isolated and converted to the hydrochloride salt.
Sustainable Reagent Development
The development of sustainable reagents focuses on the use of catalysts and starting materials that are renewable, less toxic, and highly efficient. In the context of synthesizing this compound, the most significant progress in sustainable reagent development lies in the field of biocatalysis.
Enzymes are considered highly sustainable reagents. They are derived from renewable resources, are biodegradable, and operate under mild conditions of temperature and pressure in aqueous environments. The development of robust and highly selective enzymes through protein engineering techniques like directed evolution has expanded their applicability in industrial chemical synthesis. nih.gov
For the synthesis of (S)-3-aminopentanoic acid, the development of novel transaminases or amine dehydrogenases with high activity and stability towards the specific keto-acid precursor would be a key area of sustainable reagent development. Furthermore, the immobilization of these enzymes on solid supports allows for their easy separation from the reaction mixture and reuse over multiple cycles, further enhancing their sustainability and cost-effectiveness.
Table 3: Comparison of Conventional vs. Sustainable Reagents for Asymmetric Amination
| Feature | Conventional Chiral Catalyst | Biocatalyst (e.g., Engineered Enzyme) |
| Source | Often based on rare and precious metals (e.g., Rhodium, Ruthenium) | Renewable (produced via fermentation) |
| Solvent | Typically organic solvents (e.g., methanol (B129727), dichloromethane) | Primarily water |
| Reaction Conditions | Often require high pressures and/or temperatures | Mild (ambient temperature and pressure) |
| Selectivity | High, but can require extensive ligand screening | Very high (enantio-, regio-, and chemo-selectivity) |
| Toxicity | Potential for heavy metal contamination in the final product | Generally non-toxic and biodegradable |
| Recyclability | Can be challenging and costly | Readily achieved through immobilization |
The continuous development of more efficient and stable biocatalysts represents a significant step forward in the sustainable synthesis of chiral compounds like this compound.
Chemical Reactivity and Derivatization of S 3 Aminopentanoic Acid Hydrochloride
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group in (S)-3-aminopentanoic acid is a key site for derivatization. Its reactions are typical of aliphatic carboxylic acids, although the presence of the nearby ammonium (B1175870) group can influence reactivity.
Esterification and Amidation Reactions
Esterification is a common transformation used to protect the carboxylic acid or to modify the compound's properties. A standard method is the Fischer-Speier esterification, which involves heating the amino acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukchemguide.co.uk The reaction is a reversible equilibrium-driven process, and removal of water or use of excess alcohol can drive it toward the ester product. chemguide.co.uk Alternatively, the amino acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the corresponding ester.
Amidation , the formation of an amide bond, is another fundamental derivatization. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common coupling agents used in peptide synthesis, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are effective for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to attack by an amine, yielding the desired amide. organic-chemistry.org The use of such coupling agents is often preferred as it proceeds under mild conditions, minimizing the risk of racemization at the chiral center. organic-chemistry.org In some cases, direct amidation can be achieved using specialized reagents that both activate the carboxyl group and protect the amino group in situ. organic-chemistry.org
Table 1: Common Reagents for Esterification and Amidation of Amino Acids
| Transformation | Reagent/Method | Description |
|---|---|---|
| Esterification | Alcohol (e.g., EtOH, MeOH) + Strong Acid (e.g., H₂SO₄, HCl) | Fischer-Speier esterification; an equilibrium process typically requiring heating and removal of water. chemguide.co.uk |
| Esterification | 1. Thionyl Chloride (SOCl₂) 2. Alcohol | Conversion to a highly reactive acyl chloride intermediate, followed by reaction with an alcohol. |
| Amidation | Amine + Coupling Agent (e.g., DCC, EDC, HOAt) | Forms a reactive intermediate to facilitate amide bond formation under mild conditions, common in peptide synthesis. organic-chemistry.orgnih.gov |
| Amidation | Silane Reagents (e.g., MTFPSCl₂) + Imidazole (B134444) | A method for amidation of unprotected amino acids where the reagent activates the carboxyl group and transiently protects the amino group. organic-chemistry.org |
Reduction to Alcohol and Further Derivatization
The carboxylic acid moiety of (S)-3-aminopentanoic acid can be reduced to a primary alcohol, yielding (S)-3-aminopentan-1-ol. This transformation requires potent reducing agents, as carboxylic acids are relatively resistant to reduction. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are commonly employed.
Prior to reduction with these aggressive reagents, the amine functionality must be protected to prevent side reactions. The acidic protons on both the ammonium and carboxylic acid groups would be consumed by the hydride reagent. Therefore, a typical synthetic route involves first N-protection (as detailed in section 3.2.2), followed by the reduction of the carboxylic acid. After the reduction is complete, the protecting group can be removed to yield (S)-3-aminopentan-1-ol. This resulting amino alcohol is a versatile intermediate itself, with two nucleophilic sites (amine and hydroxyl) available for further derivatization, such as etherification at the hydroxyl group or N-alkylation.
Reactions Involving the Amine Functionality
The amine group of (S)-3-aminopentanoic acid hydrochloride is initially in its protonated, non-nucleophilic ammonium form. To engage this group in reactions requiring a nucleophile, a base must be added to liberate the free amine.
Acylation and Sulfonylation
Acylation of the amine group to form an amide is a robust and common reaction. Once deprotonated, the free amine readily reacts as a nucleophile with various acylating agents, such as acyl chlorides or acid anhydrides. libretexts.orggoogle.com This reaction is typically carried out in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct (e.g., HCl) generated during the reaction. google.com This transformation is fundamental in peptide synthesis, where the amine of one amino acid is coupled with the activated carboxyl group of another.
Sulfonylation is a similar process where the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)) in the presence of a base. This reaction yields a sulfonamide, a functional group known for its stability and presence in many pharmaceutical compounds. The resulting N-sulfonylated derivative has a significantly less basic nitrogen atom compared to the parent amine due to the electron-withdrawing nature of the sulfonyl group.
Table 2: Common Acylating and Sulfonylating Agents
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Acetamide |
| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Acetamide |
| Acylation | Benzoyl Chloride (PhCOCl) | Benzamide |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Tosylamide (Sulfonamide) |
| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Mesylamide (Sulfonamide) |
Protecting Group Strategies for Amine
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites in the molecule. libretexts.org This is achieved by installing a protecting group, which can later be removed under specific conditions. organic-chemistry.org Carbamates are the most widely used class of protecting groups for amines. organic-chemistry.orgmasterorganicchemistry.com
Key protecting groups include:
tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base. The Boc group is stable to many reaction conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. The Cbz group is resistant to acidic and basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl (Fmoc): Attached using Fmoc-Cl or Fmoc-OSu. This group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. masterorganicchemistry.comresearchgate.net
The differential stability of these groups allows for an "orthogonal" protection strategy, where one group can be selectively removed in the presence of others, enabling complex synthetic sequences. organic-chemistry.org
Table 3: Common Amine Protecting Groups and Cleavage Conditions
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc Anhydride (Boc₂O) | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.comorganic-chemistry.org |
Formation of Ureas and Thioureas
The free amine of (S)-3-aminopentanoic acid can undergo addition reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. tubitak.gov.tr These reactions are generally high-yielding and proceed by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate. researchgate.net
The resulting ureas and thioureas are stable, neutral compounds. This derivatization is significant in medicinal chemistry, as these moieties are privileged structures found in a wide array of biologically active compounds and pharmaceuticals. nih.gov The properties of the final molecule can be tuned by varying the substituent (R-group) on the isocyanate or isothiocyanate reactant.
Stereochemical Stability and Epimerization Studies
The stereochemical integrity of the chiral center at the C3 position of (S)-3-aminopentanoic acid is a critical factor in its application, particularly in the synthesis of enantiomerically pure compounds. Epimerization, the process of changing the configuration at one of several stereocenters in a molecule, can be a significant challenge during chemical manipulations.
For β-amino acids like (S)-3-aminopentanoic acid, the α-protons (protons on the carbon adjacent to the carboxyl group) are less acidic than those in α-amino acids. However, the protons at the β-position (adjacent to the amino group) can also be susceptible to abstraction under certain conditions, potentially leading to racemization.
Studies on similar β-amino acid structures have shown that the risk of epimerization is heightened under basic conditions, particularly when the carboxyl group is activated, such as during peptide coupling reactions. The formation of an enolate intermediate can lead to the loss of stereochemical information. For instance, the use of strong bases in conjunction with activating agents in peptide synthesis has been shown to cause racemization in phenylglycine-containing peptides, a phenomenon attributed to the increased acidity of the α-proton. mdpi.com While (S)-3-aminopentanoic acid lacks the phenyl group that would further stabilize a negative charge through resonance, the potential for epimerization under harsh basic conditions should not be disregarded.
The hydrochloride salt form of (S)-3-aminopentanoic acid generally enhances its stability by protonating the amino group, which reduces its nucleophilicity and basicity. This protonation helps to protect the stereocenter from base-catalyzed epimerization during storage and in acidic to neutral aqueous solutions. However, during reactions that require deprotection or are carried out in the presence of base, the risk of epimerization needs to be carefully managed.
Factors Influencing Epimerization in β-Amino Acids:
| Factor | Influence on Stereochemical Stability | Rationale |
| Base Strength | Strong bases increase the risk of epimerization. | Stronger bases are more effective at abstracting the α-proton, leading to the formation of a planar enolate intermediate. |
| Temperature | Higher temperatures can promote epimerization. | Increased thermal energy can overcome the activation barrier for proton abstraction and subsequent reprotonation. |
| Solvent | Polar aprotic solvents may facilitate epimerization. | These solvents can stabilize the charged intermediates involved in the epimerization process. |
| Carboxyl Group Activation | Activation increases the acidity of the α-proton. | Electron-withdrawing activating groups enhance the acidity of the adjacent C-H bond, making it more susceptible to deprotonation. |
Synthesis of Conformationally Restricted Derivatives
To better understand the structure-activity relationship of bioactive molecules, conformationally restricted derivatives are often synthesized. For (S)-3-aminopentanoic acid, this can be achieved by incorporating the carbon backbone into a cyclic structure. Such derivatives are valuable tools in medicinal chemistry as they can help to elucidate the bioactive conformation of a molecule and can lead to compounds with improved potency and selectivity.
One common approach to creating conformationally restricted analogues is the synthesis of cyclic β-amino acids. While specific examples starting from (S)-3-aminopentanoic acid are not prevalent in the literature, general methods for the cyclization of β-amino acid precursors can be applied. For example, ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic structures. A derivative of (S)-3-aminopentanoic acid with appropriately placed double bonds could undergo RCM to form a cyclic β-amino acid.
Another strategy involves the synthesis of substituted pyrrolidines and piperidines, which are common motifs in pharmaceuticals. The amino and carboxylic acid functionalities of (S)-3-aminopentanoic acid can be utilized to construct these heterocyclic rings. For instance, reductive amination of a keto-derivative of the amino acid could lead to the formation of a cyclic amine.
Examples of Strategies for Conformationally Restricted Derivatives:
| Strategy | Resulting Structure | General Approach |
| Ring-Closing Metathesis (RCM) | Cyclic β-amino acid | Introduction of terminal alkenes followed by catalysis with a ruthenium-based catalyst. |
| Intramolecular Cyclization | Lactam formation | Activation of the carboxylic acid followed by nucleophilic attack by the amino group. |
| Reductive Amination | Substituted piperidones | Conversion of the carboxylic acid to a ketone followed by intramolecular reductive amination. |
The synthesis of these derivatives often requires careful selection of protecting groups to ensure that the desired cyclization occurs without side reactions. The stereochemistry of the starting material, (S)-3-aminopentanoic acid, can be leveraged to produce enantiomerically pure cyclic derivatives.
Chemo- and Regioselective Functionalization Strategies
The presence of two distinct functional groups, the amino and the carboxylic acid, in this compound allows for a variety of chemo- and regioselective functionalization strategies. The challenge and opportunity lie in selectively modifying one group while leaving the other intact or protected.
N-Functionalization: The amino group is a primary site for modification. Under acidic conditions, as in the hydrochloride salt, the amine is protonated and unreactive as a nucleophile. However, upon neutralization, the free amine can readily undergo a variety of reactions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides.
Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
C-Functionalization: The carboxylic acid group is the other key reactive site.
Esterification: Fischer esterification can be performed by reacting with an alcohol in the presence of an acid catalyst. Alternatively, reaction with alkyl halides in the presence of a base can also yield esters.
Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) is a common method to form amides.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or borane.
Selective Functionalization: To achieve selectivity, protection-deprotection strategies are often employed. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group to allow for selective manipulation of the carboxylic acid. Conversely, the carboxylic acid can be protected as an ester to direct reactions to the amino group.
Recent advances have also focused on direct C-H functionalization, which can introduce new substituents onto the carbon backbone of amino acids. mdpi.com While specific applications to (S)-3-aminopentanoic acid are not widely documented, these methods offer potential for creating novel derivatives.
Applications of S 3 Aminopentanoic Acid Hydrochloride As a Chiral Building Block
Use in the Synthesis of Chiral Heterocycles
The synthesis of nitrogen-containing heterocyclic compounds, such as pyrrolidines, piperidines, and azepanes, is of significant interest in medicinal chemistry due to their prevalence in a vast array of pharmaceuticals and natural products. The use of chiral building blocks like (S)-3-aminopentanoic acid is crucial for accessing enantiomerically pure versions of these heterocycles, which is often essential for their biological activity.
Pyrrolidines and Piperidines
While β-amino acids are not the most direct precursors for the synthesis of five-membered (pyrrolidine) or six-membered (piperidine) rings via simple intramolecular cyclization, they can be employed in more complex, multi-step synthetic strategies. These routes often involve homologation, ring-closing metathesis, or rearrangement reactions to construct the desired carbocyclic framework. The ethyl group and the carboxylic acid functionality of (S)-3-aminopentanoic acid can be chemically modified to introduce the necessary functional handles for cyclization, while the stereocenter at C3 directs the stereochemical outcome of subsequent transformations, yielding chiral substituted pyrrolidines and piperidines.
General synthetic approaches to chiral piperidines, for instance, often rely on the enantioselective functionalization of pyridine (B92270) or the use of biocatalytic methods like transaminase-based kinetic resolutions to install the key stereocenter. The incorporation of a building block like (S)-3-aminopentanoic acid would represent an alternative "chiral pool" approach, where the stereochemistry is embedded from the start of the synthesis.
Azepanes and Related Ring Systems
Azepanes are seven-membered nitrogen-containing heterocycles that are key structural motifs in a variety of bioactive molecules. The synthesis of these medium-sized rings is often challenging due to unfavorable cyclization kinetics. Chiral β-amino acids can serve as precursors for segments of the azepane ring. Synthetic strategies may involve coupling the β-amino acid with another molecular fragment and subsequent ring-closing reaction. The inherent chirality of (S)-3-aminopentanoic acid ensures the transfer of stereochemical information to the final azepane product, which is critical for applications in drug discovery.
Precursor for Advanced Chiral Scaffolds
Beyond traditional heterocycles, (S)-3-aminopentanoic acid hydrochloride is a valuable starting material for more complex and specialized chiral structures, finding use in the fields of peptide mimetics and macrocyclic chemistry.
β-Peptide Synthesis and Foldamer Research
As a β-amino acid, (S)-3-aminopentanoic acid is a natural monomer for the synthesis of β-peptides. β-Peptides are oligomers that, like α-peptides, can fold into stable, well-defined secondary structures such as helices, sheets, and turns. These structures are often referred to as "foldamers." Unlike their natural α-peptide counterparts, β-peptides are generally resistant to degradation by proteolytic enzymes, making them attractive candidates for therapeutic applications.
Table 1: Properties of β-Amino Acids in Foldamer Design
| Property | Description | Relevance of (S)-3-Aminopentanoic Acid |
|---|---|---|
| Backbone Structure | Contains an extra carbon atom in the backbone compared to α-amino acids. | Contributes to the formation of unique secondary structures like the 14-helix. |
| Proteolytic Stability | Resistant to degradation by common proteases. | Enhances the in vivo half-life of peptide-based therapeutics. |
| Side Chain Diversity | The substituent (ethyl group) influences folding and molecular interactions. | The ethyl group provides a non-polar side chain, affecting the amphiphilicity of the resulting foldamer. |
Macrocyclic Structure Elucidation and Synthesis
Macrocycles, particularly cyclic peptides, are an important class of molecules in drug discovery due to their conformational rigidity and ability to bind to challenging biological targets. (S)-3-aminopentanoic acid can be incorporated as a chiral component into linear peptide precursors destined for macrocyclization.
The inclusion of a β-amino acid like (S)-3-aminopentanoic acid in a peptide chain can serve as a turn-inducing element, pre-organizing the linear precursor into a conformation that is favorable for ring closure. Various macrocyclization strategies, such as lactamization, can be employed to form the final cyclic structure. The chirality of the β-amino acid is maintained throughout the process, resulting in a stereochemically defined macrocycle. These chiral macrocycles are investigated for a range of applications, including as enzyme inhibitors and receptor agonists or antagonists.
Role in Natural Product Synthesis Research
Natural products remain a vital source of inspiration for new medicines and are often characterized by their complex, chiral structures. The total synthesis of natural products provides a means to confirm their structure and produce them in larger quantities for biological evaluation. Chiral building blocks derived from the "chiral pool" are fundamental to many synthetic strategies.
(S)-3-aminopentanoic acid, with its defined stereocenter, can be used as a starting material or a key intermediate in the synthesis of natural products or their analogues. Synthetic chemists can manipulate the functional groups of the β-amino acid to elaborate it into a larger, more complex portion of the target natural product. This approach allows for the efficient and stereocontrolled construction of intricate molecular frameworks, leveraging the initial chirality of the starting material to set multiple stereocenters in the final molecule.
Incorporation into Bioactive Molecules
Chiral β-amino acids are key components in a variety of bioactive molecules, including peptides and small molecule therapeutics. The incorporation of β-amino acids, such as the (S)-3-aminopentanoic acid moiety, into peptide backbones can confer resistance to enzymatic degradation, leading to peptides with enhanced stability and prolonged therapeutic effects. While specific examples of naturally occurring or synthetic bioactive molecules containing the (S)-3-aminopentanoic acid unit are not extensively documented in publicly available research, the structural motif is analogous to other β-amino acids that have been successfully integrated into pharmacologically active compounds. For instance, the closely related (R)-3-aminobutanoic acid is a known precursor in the synthesis of certain bioactive molecules.
Total Synthesis of Complex Natural Products
The stereoselective synthesis of complex natural products often relies on the use of chiral building blocks to construct intricate molecular architectures. Chiral β-amino acids and their derivatives can serve as crucial intermediates in these synthetic pathways. Although no specific total syntheses employing this compound as a key building block have been prominently reported, the general strategy of utilizing such chiral synthons is a cornerstone of modern organic synthesis. The ethyl group at the β-position of (S)-3-aminopentanoic acid offers a unique structural element that could be exploited in the synthesis of natural products bearing this feature.
Application in Drug Discovery Intermediate Synthesis (excluding clinical data)
The development of novel pharmaceuticals often involves the synthesis of chiral intermediates that form the core of the drug molecule. Chiral β-amino acids are valuable precursors for a wide range of drug intermediates. For example, β-amino acids are key structural components of various therapeutic agents, including antiviral and anticancer drugs. The synthesis of (S)-Pregabalin, a γ-amino acid analog, involves intermediates that share structural similarities with β-amino acids. While direct evidence for the use of this compound in the synthesis of specific drug discovery intermediates is limited in the available literature, its potential as a precursor to more complex chiral amines and other functionalized molecules is clear. The general importance of chiral β-amino acids as intermediates is well-recognized in the pharmaceutical industry for creating compounds with desired stereochemistry for optimal therapeutic activity.
Utilization in Asymmetric Catalysis Development
The development of catalysts for enantioselective transformations is a major focus of chemical research. Chiral molecules, including derivatives of amino acids, are frequently employed as ligands for metal-based catalysts or as organocatalysts themselves.
Ligand Design for Metal-Catalyzed Reactions
Chiral ligands are essential for achieving high enantioselectivity in a wide array of metal-catalyzed reactions. Ligands derived from chiral amino acids can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. While there are no specific, widely-cited examples of ligands synthesized directly from (S)-3-aminopentanoic acid, the broader class of chiral β-amino acid derivatives has been explored in ligand design. These ligands are often bidentate, coordinating to the metal through both the amino and carboxylate groups or through other functionalities introduced to the amino acid scaffold. The stereochemistry of the β-amino acid backbone plays a critical role in determining the efficacy of the resulting catalyst.
Table 1: Potential Metal-Catalyzed Reactions Utilizing Chiral β-Amino Acid-Derived Ligands
| Reaction Type | Metal Catalyst | Potential Substrates | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral ketones, imines | Enantiomerically enriched alcohols, amines |
| Asymmetric C-C Bond Formation | Palladium, Copper | Allylic substrates, enones | Chiral allylic alkylation products, Michael adducts |
| Asymmetric Aldol (B89426) Reactions | Zinc, Copper | Aldehydes, ketones | Enantiomerically pure β-hydroxy carbonyls |
Organocatalytic Applications
Table 2: Potential Organocatalytic Reactions Involving Chiral β-Amino Acid Derivatives
| Reaction Type | Catalyst Type | Substrate Examples | Product Type |
| Michael Addition | Primary amine derivative | α,β-Unsaturated aldehydes, nitroalkenes | Chiral γ-nitro carbonyl compounds |
| Aldol Reaction | Proline-type derivative | Ketones, aldehydes | Enantiomerically enriched aldol products |
| Mannich Reaction | Thiourea (B124793) derivative | Imines, enolizable carbonyls | Chiral β-amino carbonyl compounds |
Theoretical and Computational Studies of S 3 Aminopentanoic Acid Hydrochloride
Conformational Analysis using Molecular Mechanics and Quantum Chemistry
Conformational analysis is fundamental to understanding the three-dimensional structure of flexible molecules like (S)-3-aminopentanoic acid hydrochloride. By employing methods such as molecular mechanics and quantum chemistry, researchers can map the potential energy surface of the molecule to identify stable structures.
Energy Minima and Global Conformations
Theoretical calculations are essential for identifying the various low-energy conformations (energy minima) and the most stable structure (global conformation) of a molecule. For this compound, the key structural features governing its conformation are the rotatable bonds in its carbon backbone and the potential for intramolecular interactions.
In the gas phase, the global minimum energy conformation is often stabilized by an intramolecular hydrogen bond between the protonated amino group (-NH3+) and the carbonyl oxygen of the carboxylic acid group. This interaction leads to a folded or cyclic-like structure. Various conformations, from extended to folded, can be identified, with their relative energies indicating their population at equilibrium. While specific computational studies on this molecule are not widely available, the principles of conformational analysis suggest a landscape of several stable conformers.
Table 1: Representative Predicted Low-Energy Conformers of this compound
| Conformer | Key Dihedral Angles (Exemplary) | Intramolecular Interactions | Predicted Relative Energy |
|---|---|---|---|
| Folded (Global Minimum) | C1-C2-C3-N: ~60° | Strong H-bond (NH3+...O=C) | Lowest |
| Partially Extended | C1-C2-C3-N: ~180° | Weaker or no H-bond | Intermediate |
| Fully Extended (Gauche) | C2-C3-C4-C5: ~60° | Steric repulsion may be present | Higher |
| Fully Extended (Anti) | C2-C3-C4-C5: ~180° | Minimal steric hindrance | High (without solvent) |
This table is illustrative, showing the types of results obtained from conformational analysis. The exact dihedral angles and relative energies would be determined by specific quantum chemical calculations.
Influence of Solvent on Conformation
The surrounding medium, particularly a polar solvent like water, can dramatically alter the conformational preferences of a molecule. Solvation models, both implicit (treating the solvent as a continuum) and explicit (including individual solvent molecules), are used to predict these effects.
For this compound, polar solvents are expected to disrupt the intramolecular hydrogen bonds that stabilize the folded gas-phase conformation. The polar solvent molecules can form stronger intermolecular hydrogen bonds with the -NH3+ and -COOH groups. Consequently, more extended conformations are likely to be favored in aqueous solutions, as this maximizes solvation and interaction with the solvent environment. researchgate.net
Electronic Structure Investigations
Understanding the electronic structure is key to predicting a molecule's reactivity. Computational methods like Density Functional Theory (DFT) are used to analyze the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the oxygen atoms in the carboxylic acid group. The LUMO is likely to be an antibonding orbital (π*) associated with the carbonyl (C=O) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap implies higher stability.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Primary Atomic Contribution | Role in Reactivity | Predicted Energy Level |
|---|---|---|---|
| HOMO | Oxygen atoms (Carboxylic Acid) | Nucleophilic Center / Electron Donor | High |
| LUMO | Carbonyl Carbon and Oxygen (π* orbital) | Electrophilic Center / Electron Acceptor | Low |
| HOMO-LUMO Gap | N/A | Indicator of Chemical Stability | Moderate to High |
Charge Distribution and Reactivity Predictions
The distribution of electron density across the molecule determines its electrostatic potential and provides a map of its reactive sites. In this compound, the electronegative oxygen and nitrogen atoms, along with the positively charged ammonium (B1175870) group, create a distinct charge distribution.
Calculations would predict that the oxygen atoms of the carboxyl group bear a significant partial negative charge, making them sites for electrophilic attack. The hydrogen atom of the carboxylic acid and the hydrogen atoms of the ammonium group are highly electron-deficient (positive partial charge), rendering them acidic and susceptible to attack by bases. The carbonyl carbon is also an electrophilic site.
Spectroscopic Property Predictions (excluding basic identification)
Computational chemistry can accurately predict spectroscopic properties, which aids in the interpretation of experimental data and provides a deeper understanding of molecular structure and bonding. Quantum chemical calculations can be used to simulate spectra such as infrared (IR) and nuclear magnetic resonance (NMR).
For this compound, theoretical calculations could predict the vibrational frequencies corresponding to specific bond stretches and bends (e.g., C=O stretch, N-H stretch, C-H bends). These predicted frequencies help in assigning the peaks observed in an experimental IR spectrum. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. The predicted chemical shifts for different conformers can be averaged based on their calculated Boltzmann populations to yield a theoretical spectrum that can be compared with experimental results, thus providing a powerful tool for conformational validation in solution.
Theoretical NMR and IR Spectral Simulations
Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for confirming molecular structure and interpreting experimental data. Density Functional Theory (TDF) is a common method for these calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. wjarr.com For accurate NMR chemical shift predictions, various functionals can be tested, with results showing good linear correlation with experimental data. mdpi.com
Calculations are typically performed on the optimized geometric structure of the molecule. For IR spectra, the simulation yields harmonic vibrational frequencies, which are often scaled by a factor (e.g., 0.9688 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors. wjarr.com The simulated spectrum provides a visual representation of vibrational modes, such as the characteristic stretches of C=O, O-H, N-H, and C-H bonds. spectroscopyonline.com For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).
Below are illustrative tables of predicted spectral data for this compound, based on typical values obtained from DFT calculations for similar small amino acids. wjarr.commdpi.com
Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Calculated relative to TMS, assuming an aqueous solvent model.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| -COOH | ~12.0 | C1 (-COOH) | ~175.0 |
| -NH₃⁺ | ~8.5 | C2 (-CH₂) | ~40.0 |
| H3 (-CH) | ~3.4 | C3 (-CH) | ~52.0 |
| H2 (-CH₂) | ~2.6 | C4 (-CH₂) | ~28.0 |
| H4 (-CH₂) | ~1.8 | C5 (-CH₃) | ~10.0 |
| H5 (-CH₃) | ~1.0 |
Table 2: Illustrative Theoretical IR Vibrational Frequencies (cm⁻¹) Based on DFT calculations for a protonated amino acid structure.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Description |
|---|---|---|---|
| O-H stretch | ~3300-2500 | Broad, Strong | Carboxylic acid O-H stretching, hydrogen-bonded |
| N-H stretch | ~3200-2800 | Broad, Strong | Ammonium N-H stretching |
| C-H stretch | ~3000-2850 | Medium | Aliphatic C-H stretching (CH, CH₂, CH₃) |
| C=O stretch | ~1720 | Strong | Carboxylic acid carbonyl stretching |
| N-H bend | ~1600 | Medium | Ammonium N-H bending (asymmetric) |
| N-H bend | ~1500 | Medium | Ammonium N-H bending (symmetric) |
| C-O stretch | ~1250 | Medium | Carboxylic acid C-O stretching |
| O-H bend | ~930 | Broad, Medium | Out-of-plane O-H bending |
Circular Dichroism (CD) Spectral Predictions
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. Theoretical predictions of CD spectra are performed using Time-Dependent Density Functional Theory (TD-DFT), which calculates the electronic excitation energies and rotational strengths of a molecule. nih.govnih.gov These calculations can help assign the absolute configuration of a chiral center by comparing the predicted spectrum with the experimental one. nih.gov
The simulation process involves first obtaining an optimized low-energy conformation of the molecule. Then, TD-DFT calculations are run to predict the wavelengths of maximum absorption (λmax) and the corresponding differential extinction coefficients (Δε) or rotational strengths. nih.gov For amino acids, the solvent environment can significantly perturb the CD bands, making it important to include a solvent model in the calculations. nih.govacs.org
For this compound, the chirality arises from the stereocenter at the C3 position. Based on studies of other S-enantiomers of amino acids, it is predicted that the molecule would exhibit a characteristic CD spectrum, likely with a negative Cotton effect in the 200-240 nm region. ethz.ch The precise shape and intensity of the spectrum are sensitive to the side-chain conformation. nih.gov
Table 3: Illustrative Predicted Circular Dichroism (CD) Spectral Data Hypothetical data based on TD-DFT calculations for S-configured amino acids.
| Electronic Transition | Predicted λmax (nm) | Predicted Δε (M⁻¹cm⁻¹) | Sign of Cotton Effect |
|---|---|---|---|
| n → π* (Carboxyl) | ~215 | -1.5 to -3.0 | Negative |
| π → π* (Carboxyl) | <200 | Positive or Negative | Variable |
Reaction Mechanism Studies of Derivatives
Derivatives of (S)-3-aminopentanoic acid are of interest in medicinal chemistry, particularly as analogs of the neurotransmitter γ-aminobutyric acid (GABA). nih.govresearchgate.net Computational studies are critical for elucidating the mechanisms of action of these derivatives, especially those designed as enzyme inhibitors. nih.gov For example, derivatives of related amino acids have been designed as inactivators of GABA aminotransferase (GABA-AT), an enzyme that degrades GABA. nih.gov
A common mechanistic pathway for such inhibitors involves the formation of a Schiff base (or external aldimine) with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov Following this initial binding, the inhibitor can undergo a series of transformations catalyzed by the enzyme, leading to the formation of a reactive intermediate. This intermediate then covalently modifies an active site residue, causing irreversible inactivation of the enzyme. nih.gov Computational modeling can map out the energy landscape of this entire process.
Transition State Analysis for Key Transformations
Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. It involves locating the saddle point on the potential energy surface that connects reactants and products. ucsb.edu The energy of this transition state determines the activation energy (Ea) of the reaction step. For complex, multi-step reactions, identifying the rate-limiting step (the one with the highest activation energy) is a primary goal.
In the context of GABA-AT inhibitors derived from amino acids, DFT calculations can be used to model key steps such as the initial deprotonation of the inhibitor-PLP adduct and the subsequent nucleophilic attack that leads to inactivation. nih.gov By calculating the energies of the ground states and transition states, researchers can validate proposed mechanisms and understand why certain molecules are more potent inhibitors than others. nih.gov For example, computational studies on related GABA-AT inactivators have shown that the deprotonation step is rate-limiting. nih.gov Finding a transition state typically requires specialized algorithms that maximize energy along the reaction coordinate while minimizing it in all other directions. ucsb.edu
Table 4: Illustrative Transition State Analysis Data for a Hypothetical Reaction Step Example: Deprotonation of a Schiff base intermediate in an enzyme active site.
| Parameter | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| E_Reactant | Energy of the reactant complex (e.g., Schiff base) | 0.0 (Reference) |
| E_TS | Energy of the Transition State | +15.5 |
| E_Product | Energy of the product complex | -5.0 |
| Activation Energy (Ea) | E_TS - E_Reactant | +15.5 |
| Reaction Energy (ΔE) | E_Product - E_Reactant | -5.0 |
Kinetic and Thermodynamic Considerations
In chemical reactions where multiple products can be formed, the outcome can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org
Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy. This is known as the kinetic product. libretexts.org
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can become reversible. Under these conditions, the system reaches equilibrium, and the major product is the most stable one (lowest Gibbs free energy), known as the thermodynamic product. wikipedia.orglibretexts.org
Computational chemistry can predict both kinetic and thermodynamic parameters. By calculating the activation energies for competing pathways, the kinetic product can be identified. wikipedia.org By calculating the Gibbs free energies of the final products, the thermodynamic product can be determined. This understanding is crucial in synthetic chemistry for designing reaction conditions that selectively yield the desired product. For instance, in the synthesis of β-amino acid derivatives, controlling stereoselectivity often relies on favoring a specific kinetically controlled pathway. wikipedia.org
Table 5: Kinetic vs. Thermodynamic Product Formation in a Hypothetical Competing Reaction
| Parameter | Pathway to Product A | Pathway to Product B | Conclusion |
|---|---|---|---|
| Activation Energy (Ea) | 18 kcal/mol | 22 kcal/mol | Product A is the Kinetic Product |
| Relative Rate | Faster | Slower | |
| Gibbs Free Energy (ΔG) | -8 kcal/mol | -12 kcal/mol | Product B is the Thermodynamic Product |
| Relative Stability | Less Stable | More Stable |
Molecular Docking and Protein-Ligand Interaction Modeling (in vitro, non-clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). upf.edunih.gov It is a fundamental tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode. researchgate.net For derivatives of (S)-3-aminopentanoic acid, docking could be used to model their interaction with target proteins like GABA-AT or cyclooxygenases (COX). researchgate.netnih.gov
The docking process involves placing the ligand in various positions and orientations within the protein's active site and using a scoring function to estimate the binding energy for each pose. nih.gov The lowest energy pose is predicted as the most likely binding mode. These models provide detailed, 3D insights into the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with key amino acid residues. mdpi.com
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing a more dynamic picture of the binding event and helping to refine the binding free energy calculations. biotechnologia-journal.org These in silico methods are crucial for rational drug design, allowing scientists to hypothesize how modifications to a ligand's structure might improve its binding to the target protein. upf.edunih.gov
Table 6: Illustrative Molecular Docking Results for a Hypothetical Ligand Example: A derivative of (S)-3-aminopentanoic acid docked into the GABA-AT active site.
| Parameter | Description | Illustrative Value/Result |
|---|---|---|
| Binding Energy (ΔG_bind) | Estimated free energy of binding from the scoring function. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the active site forming significant interactions. | Arg192, Phe189, Glu270, Lys329 |
| Hydrogen Bonds | Specific H-bonds formed between the ligand and protein. | Ligand -COOH with Arg192; Ligand -NH₃⁺ with Glu270 |
| Hydrophobic Interactions | Non-polar interactions contributing to binding. | Ligand ethyl group with Phe189 pocket |
| RMSD | Root-mean-square deviation from a known reference pose (if available). | 1.8 Å |
Advanced Spectroscopic and Chromatographic Characterization in Research Contexts
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of (S)-3-aminopentanoic acid hydrochloride. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within 5 parts per million (ppm), allowing for the determination of a unique elemental formula.
For this compound (Formula: C5H12ClNO2), the analysis would be conducted using a soft ionization technique like Electrospray Ionization (ESI). The free base, (S)-3-aminopentanoic acid (C5H11NO2), has a calculated monoisotopic mass of approximately 117.07898 Da. nih.gov In positive ion mode ESI-HRMS, the compound would be observed as the protonated molecule [M+H]+. The theoretical accurate mass of this ion can be precisely calculated.
Table 1: Theoretical HRMS Data for (S)-3-aminopentanoic acid [M+H]+
| Ion Formula | Species | Theoretical m/z |
|---|
An experimental HRMS measurement yielding an m/z value within a narrow tolerance (e.g., ± 0.0006 Da) of the theoretical value would provide strong evidence for the elemental composition C5H11NO2. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the [M+H]+ ion is fragmented. The fragmentation pattern for protonated β-amino acids typically involves characteristic losses, such as the loss of water (H2O) and the combined loss of water and carbon monoxide (H2O + CO). These fragmentation pathways provide valuable information about the molecule's connectivity and functional groups.
Advanced NMR Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise molecular structure and stereochemistry of this compound in solution. While one-dimensional (1D) 1H and 13C NMR provide primary structural information, advanced two-dimensional (2D) techniques are required for unambiguous assignment and stereochemical analysis.
Expected 1D NMR Data:
1H NMR: The proton spectrum would show distinct signals for the ethyl group (a triplet for the CH3 and a quartet for the CH2), the methine proton at the chiral center (C3), and the methylene (B1212753) protons adjacent to the carboxylic acid (C2). The coupling patterns (J-coupling) would reveal which protons are adjacent to one another.
13C NMR: The carbon spectrum would display five distinct signals corresponding to each carbon atom in the pentanoic acid backbone.
Advanced 2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling correlations. Cross-peaks in a COSY spectrum would confirm the connectivity of the entire carbon backbone, for instance, by showing correlations between the protons on C5 and C4, C4 and C3, and C3 and C2.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom, for example, linking the methine proton signal to the C3 carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining through-space proximity of protons, which can help in confirming stereochemistry and conformation. For a small, flexible molecule like this, NOESY can reveal spatial relationships between protons that are not directly bonded but are close to each other in the molecule's preferred conformation in solution.
Table 2: Predicted 1H and 13C NMR Chemical Shift Assignments (Illustrative)
| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | COSY Correlations (1H-1H) | HSQC Correlations (1H-13C) |
|---|---|---|---|---|
| C1 (-COOH) | - | ~175 | - | - |
| C2 (-CH2-) | ~2.5 (dd) | ~40 | H3 | C2-H2 |
| C3 (-CH-) | ~3.5 (m) | ~50 | H2, H4 | C3-H3 |
| C4 (-CH2-) | ~1.7 (m) | ~28 | H3, H5 | C4-H4 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For a chiral compound like this compound, this technique can unambiguously confirm the 'S' stereochemistry at the C3 chiral center.
The process involves growing a suitable single crystal of the compound and diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. Key information obtained includes:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the pentanoic acid backbone in the crystal.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonding networks involving the ammonium (B1175870) group (NH3+), the carboxylic acid group (-COOH), and the chloride counter-ion.
Absolute Configuration: Through the use of anomalous dispersion, the absolute stereochemistry can be determined, providing unequivocal proof of the (S)-configuration.
While a specific crystal structure for this compound is not publicly available, studies on other β-amino acids show common structural motifs, such as head-to-tail hydrogen bonding between the ammonium and carboxylate groups, forming chains or layers within the crystal lattice.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the enantiomeric purity (or enantiomeric excess, ee) of this compound. This technique separates the (S)- and (R)-enantiomers, allowing for their quantification.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For β-amino acids, zwitterionic CSPs are often effective. Data suggests that a column like the CHIRALPAK ZWIX(-) can be used for the separation of 3-aminopentanoic acid. hplc.eu The mobile phase typically consists of a mixture of organic solvents (like methanol (B129727) and acetonitrile) with additives such as triethylamine (B128534) (TEA) and acetic acid (AcOH) to control ionization and improve peak shape. hplc.eu
The enantiopurity is determined by integrating the peak areas of the two enantiomers in the chromatogram. For a sample of this compound, a large peak corresponding to the (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer would be expected.
Table 3: Representative Chiral HPLC Method Parameters for 3-Aminopentanoic Acid
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK ZWIX(-) |
| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) with 25 mM TEA and 50 mM AcOH |
| Retention Factor (k1) | 4.84 |
| Selectivity Factor (α) | 1.39 |
| Resolution (Rs) | 2.52 |
Data derived from a database for the racemic compound; specific retention times for each enantiomer would be determined experimentally. hplc.eu
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze this compound, but it requires a chemical modification step known as derivatization. Amino acids are polar and non-volatile, making them unsuitable for direct GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups (amine and carboxylic acid) into less polar, more volatile moieties.
A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This process replaces the acidic protons on the carboxylic acid and amine groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.
The resulting volatile derivative can then be separated by GC and detected by MS. The mass spectrometer provides both a retention time, characteristic of the derivative, and a mass spectrum. The mass spectrum will show a molecular ion peak corresponding to the derivatized molecule and a specific fragmentation pattern that can be used for identification and structural confirmation. This method is highly sensitive and can be used for quantitative analysis.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). Key expected absorption bands for this compound would include:
O-H Stretch: A broad band typically in the range of 2500-3300 cm-1, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
N-H Stretch: A broad band, often overlapping with the O-H stretch, around 3000 cm-1, corresponding to the ammonium (NH3+) group.
C-H Stretch: Sharp peaks just below 3000 cm-1 for the aliphatic C-H bonds.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm-1, characteristic of the carbonyl group in the carboxylic acid.
N-H Bend: A band around 1500-1600 cm-1 for the ammonium group.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing vibrations of the C-C backbone and could provide a distinct fingerprint spectrum for identification. While IR is strong for polar groups like C=O, Raman can provide clearer information on the skeletal structure of the molecule.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (S)-3-aminopentanoic acid |
| (R)-3-aminopentanoic acid |
| Methanol |
| Acetonitrile |
| Triethylamine |
| Acetic acid |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
Biochemical and Biological Research Applications of S 3 Aminopentanoic Acid Hydrochloride Excluding Clinical, Dosage, Safety
Investigation as a Substrate for Enzyme Systems (in vitro studies)
In vitro enzymatic studies are fundamental to understanding the biochemical roles of small molecules. However, specific investigations into (S)-3-aminopentanoic acid hydrochloride as a substrate for key enzyme classes are notably absent from published research.
Aminopeptidase and Carboxypeptidase Interactions
Aminopeptidases and carboxypeptidases are exopeptidases that cleave amino acids from the N-terminus and C-terminus of proteins and peptides, respectively. Their substrate specificity is a critical aspect of their biological function. A comprehensive search of scientific databases did not yield any studies that specifically investigate this compound as a substrate for either aminopeptidases or carboxypeptidases in vitro. Such studies would typically involve kinetic assays to determine parameters like Michaelis constant (K_m) and catalytic rate (k_cat), which would quantify the efficiency of the enzyme in processing this particular β-amino acid. The lack of such data prevents any detailed discussion of its interaction with these enzymes.
Biosynthetic Pathway Elucidation
Isotopically labeled compounds are often used as tracers in in vitro systems to elucidate biosynthetic pathways. There is no available research documenting the use of this compound in this capacity. Studies on the biosynthesis of natural products containing β-amino acid moieties are extensive; however, none specifically mention the use of (S)-3-aminopentanoic acid to probe the formation of more complex molecules.
Role in Metabolic Pathway Studies (in vitro, non-human)
The metabolic fate of a compound is crucial for understanding its biological activity and potential downstream effects. In vitro metabolic studies, often using liver microsomes or hepatocytes from non-human species, are standard practice. However, there are no published in vitro studies detailing the metabolic pathway of this compound in any non-human biological system. Such research would identify the metabolic enzymes involved and the resulting metabolites.
Use as a Chemical Probe for Biological Systems (in vitro, non-clinical)
Chemical probes are powerful tools for studying the function of biological macromolecules. While derivatives of aminopentanoic acid have been explored as enzyme inhibitors, there is no specific information on this compound being utilized as a chemical probe.
Enzyme Inhibition Studies (mechanistic focus)
The potential for a molecule to act as an enzyme inhibitor is a significant area of biochemical research. Mechanistic studies would elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and provide insights into the inhibitor's interaction with the enzyme's active or allosteric sites. There are no available studies that focus on the mechanistic aspects of enzyme inhibition by this compound.
Receptor Binding Assays (mechanistic focus)
Receptor binding assays are used to determine the affinity of a ligand for a particular receptor. These studies are fundamental in pharmacology and molecular biology. A search of the scientific literature did not reveal any receptor binding assays where this compound was used as a ligand to investigate receptor mechanisms.
Limited Publicly Available Data on Specific Research Applications of this compound
Despite a comprehensive search of scientific literature, there is a notable scarcity of publicly available research specifically detailing the biochemical and biological applications of this compound. While the broader class of β-amino acids, to which this compound belongs, is of considerable interest in biochemical and pharmaceutical research, specific studies focusing on the (S)-enantiomer of 3-aminopentanoic acid hydrochloride in the development of mimetic structures and its influence on cellular processes are not readily found in published scientific literature.
The field of medicinal chemistry frequently utilizes β-amino acids as building blocks for peptidomimetics. These are molecules that mimic the structure of natural peptides but often exhibit enhanced stability against enzymatic degradation, a crucial property for potential therapeutic agents. The incorporation of β-amino acids can also induce specific secondary structures, such as helices and turns, in synthetic peptides. However, research articles providing concrete examples and detailed findings of this compound in these applications are not available.
Similarly, in vitro mechanistic studies are essential for understanding how a compound affects cellular behavior at a molecular level. Such studies could involve assays to determine a compound's interaction with specific enzymes, receptors, or signaling pathways. While numerous studies investigate the cellular effects of various synthetic and natural compounds, including other β-amino acid derivatives, specific data on the influence of this compound on cellular processes remains unpublished or is not in the public domain.
Due to the absence of specific research data, it is not possible to provide detailed sections on the "Development of Mimetic Structures for Biochemical Research" or the "Influence on Cellular Processes (in vitro mechanistic studies)" for this compound, nor to generate data tables of research findings as requested. The available information is largely limited to its identification as a chemical entity and its availability from commercial suppliers for research purposes.
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of chiral molecules like (S)-3-aminopentanoic acid hydrochloride, including improved safety, consistency, and scalability. researchgate.net Flow chemistry's precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. nih.gov
One promising approach for the continuous synthesis of β-amino acids is the Arndt–Eistert homologation of α-amino acids. A fully continuous four-step process has been described that starts from readily available N-protected α-amino acids. rsc.org This method involves the formation of a mixed anhydride (B1165640), reaction with diazomethane (B1218177) to form an α-diazoketone, and a subsequent Wolff rearrangement. rsc.org The integration of on-demand diazomethane generation in a microreactor environment enhances the safety of this process. rsc.org This entire sequence can be performed in a continuous flow setup, providing the corresponding β-amino acid with yields comparable to batch processes but in a fraction of the time. rsc.org
Another strategy amenable to flow chemistry is the lipase-catalyzed Michael addition of amines to acrylates. For instance, Lipase TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of β-amino acid esters in a continuous-flow microreactor. mdpi.com This biocatalytic approach offers mild reaction conditions and short residence times, making it an environmentally friendly and efficient method for producing β-amino acid derivatives. mdpi.com
| Method | Key Reaction Steps | Advantages in Flow Chemistry | Potential for (S)-3-aminopentanoic acid Synthesis |
|---|---|---|---|
| Arndt–Eistert Homologation | 1. Mixed anhydride formation 2. Reaction with diazomethane 3. Wolff rearrangement | - On-demand, safe generation of diazomethane
| Adaptable from the corresponding α-amino acid precursor, (S)-2-aminobutanoic acid. |
| Lipase-Catalyzed Michael Addition | Enzymatic addition of an amine to an acrylate (B77674) derivative. | - Mild reaction conditions
| Applicable for the synthesis of derivatives by reacting a suitable amine with an ethyl pentenoate precursor. |
Applications in Materials Science Research (e.g., Polymer Chemistry)
The incorporation of chiral monomers like (S)-3-aminopentanoic acid into polymers can impart unique properties such as biodegradability, biocompatibility, and specific secondary structures. researchgate.net This makes them attractive for applications in biomedical engineering and materials science.
Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that have shown significant promise for drug delivery and gene therapy. resolvemass.caresolvemass.ca These polymers are typically synthesized through the Michael addition of amines to diacrylates. nih.gov By using (S)-3-aminopentanoic acid or its derivatives as the amine component, novel PBAEs with tailored properties can be created. The chirality of the amino acid can influence the polymer's secondary structure and its interactions with biological systems. researchgate.net The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to degradation into non-toxic, small-molecule byproducts. resolvemass.ca
Furthermore, β-amino acids can be used to create β-peptides, which are oligomers that can fold into stable secondary structures similar to α-peptides, such as helices and sheets. acs.org These structures are resistant to enzymatic degradation, making them interesting candidates for the development of novel biomaterials and therapeutic agents. rsc.org The specific stereochemistry of (S)-3-aminopentanoic acid would influence the folding and stability of the resulting β-peptide.
| Polymer Type | Synthesis Method | Potential Properties from (S)-3-aminopentanoic acid | Potential Applications |
|---|---|---|---|
| Poly(β-amino ester)s (PBAEs) | Michael Addition Polymerization | - Chirality-induced secondary structures
| - Gene delivery vectors
|
| β-Peptides | Solid-Phase Peptide Synthesis | - Stable helical or sheet structures
| - Antimicrobial agents
|
Bioorthogonal Chemistry Applications of Derivatives
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org This field has revolutionized the study of biomolecules in their native environments. Derivatives of (S)-3-aminopentanoic acid can be designed to incorporate bioorthogonal functional groups, enabling their use as chemical reporters.
To be used in bioorthogonal chemistry, (S)-3-aminopentanoic acid would first need to be functionalized with a "handle" that is unreactive with biological molecules but can selectively react with a probe. Common bioorthogonal handles include azides, alkynes, and strained alkenes. biosyn.com For example, an azide (B81097) or alkyne group could be incorporated into the side chain or at the N- or C-terminus of the amino acid.
Once incorporated into a peptide or protein through solid-phase synthesis or other methods, the bioorthogonal handle on the (S)-3-aminopentanoic acid derivative can be specifically labeled with a probe containing the complementary reactive group. acs.org This allows for the attachment of fluorophores for imaging, affinity tags for purification, or drug molecules for targeted delivery. The β-amino acid backbone of the derivative would provide increased stability against enzymatic degradation compared to α-amino acid-based probes. rsc.org
| Bioorthogonal Handle | Complementary Probe Functionality | Reaction Type | Potential Application |
|---|---|---|---|
| Azide | Alkyne (terminal or strained) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Fluorescent labeling of proteins or peptides in living cells. |
| Strained Alkenes (e.g., trans-cyclooctene) | Tetrazine | Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction | Rapid and specific attachment of imaging agents or drugs to biomolecules. |
Development of Novel Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. acs.org Chiral amino acids and their derivatives are often used as organocatalysts due to their ready availability and ability to induce stereoselectivity. While α-amino acids like proline have been extensively studied, the potential of β-amino acids as organocatalysts is an emerging area of research. mdpi.com
The chiral scaffold of (S)-3-aminopentanoic acid, with its amine and carboxylic acid functionalities, can be exploited to create novel bifunctional organocatalysts. These catalysts can activate substrates through the formation of hydrogen bonds and/or the generation of reactive intermediates like enamines or iminium ions. The stereocenter of the amino acid can then direct the approach of the reactants to favor the formation of one enantiomer of the product over the other.
Research has shown that β-amino acids can catalyze asymmetric Michael additions. acs.org Furthermore, computational studies have explored the design of β-amino acid catalysts that mimic the catalytic acid/base dyad of enzymes like serine proteases. acs.org By incorporating a basic moiety, such as an imidazole (B134444) group, onto the (S)-3-aminopentanoic acid backbone, it may be possible to create highly efficient and selective catalysts for a variety of organic transformations.
| Catalyst Design Principle | Potential Activation Mode | Target Asymmetric Reactions | Key Features |
|---|---|---|---|
| Bifunctional Acid/Base Catalysis | - Enamine/Iminium ion formation
| - Michael Additions
| Utilizes the inherent amine and carboxylic acid groups of the amino acid. |
| Bio-inspired Catalytic Dyad | Proton shuttling via an acid/base pair (e.g., carboxyl and imidazole). | - Acyl transfer reactions
| Mimics the active site of enzymes for enhanced catalytic efficiency. |
Computational Design of Enhanced Derivatives
Computational modeling has become an indispensable tool in modern chemistry for predicting the properties of molecules and designing new functional derivatives. rsc.org In silico methods can be used to guide the development of (S)-3-aminopentanoic acid derivatives with enhanced properties for specific applications.
For the development of novel organocatalysts, quantum mechanical calculations can be used to model the transition states of catalyzed reactions. nih.gov This allows for the prediction of enantioselectivity and the rational design of catalyst structures with improved performance. By systematically modifying the structure of (S)-3-aminopentanoic acid in silico (e.g., by adding steric bulk or electron-withdrawing/donating groups), researchers can identify promising catalyst candidates before undertaking their synthesis and experimental evaluation. nih.gov
In the context of materials science, molecular dynamics simulations can be used to predict the folding behavior of β-peptides containing (S)-3-aminopentanoic acid. nih.gov These simulations can help to understand how the stereochemistry and side chain of the amino acid influence the stability of different secondary structures. rsc.org This knowledge can then be used to design β-peptides with specific, predetermined three-dimensional shapes for applications in areas such as molecular recognition and self-assembling materials. rsc.org
| Application Area | Computational Method | Properties to be Optimized | Expected Outcome |
|---|---|---|---|
| Organocatalysis | - Density Functional Theory (DFT)
| - Catalytic activity
| Novel catalyst designs with superior performance in asymmetric synthesis. |
| Materials Science (β-Peptides) | - Molecular Dynamics (MD) Simulations
| - Secondary structure stability (e.g., helicity)
| Design of β-peptides with predictable and stable three-dimensional structures. |
| Bioactive Peptides | - Molecular Docking
| - Binding affinity to a biological target
| Identification of novel peptide-based drug candidates with improved therapeutic potential. |
Q & A
Q. How is this compound used in astrobiological studies to differentiate abiotic vs. biotic amino acid signatures?
- Methodological Answer : Analyze enantiomeric ratios in extraterrestrial samples (e.g., meteorites) via chiral GC-MS. Abiotic synthesis (e.g., via Strecker reaction) typically yields racemic mixtures, while biotic processes favor homochirality. Co-elution with isovaline in HPLC requires derivatization with chiral reagents (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
